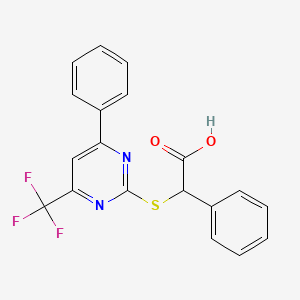

alpha-((4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)benzeneacetic acid

CAS No.: 107072-32-2

Cat. No.: VC16462940

Molecular Formula: C19H13F3N2O2S

Molecular Weight: 390.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 107072-32-2 |

|---|---|

| Molecular Formula | C19H13F3N2O2S |

| Molecular Weight | 390.4 g/mol |

| IUPAC Name | 2-phenyl-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetic acid |

| Standard InChI | InChI=1S/C19H13F3N2O2S/c20-19(21,22)15-11-14(12-7-3-1-4-8-12)23-18(24-15)27-16(17(25)26)13-9-5-2-6-10-13/h1-11,16H,(H,25,26) |

| Standard InChI Key | AQEVAFZLDGPQFC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)SC(C3=CC=CC=C3)C(=O)O)C(F)(F)F |

Introduction

alpha-((4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)benzeneacetic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound combines a pyrimidine ring with a benzeneacetic acid moiety, featuring a trifluoromethyl group and a phenyl substituent. Despite limited specific research on this compound, its structural components suggest it could exhibit interesting pharmacological properties.

Potential Biological Activities

While specific studies on alpha-((4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)benzeneacetic acid are scarce, compounds with similar structural elements have shown promising biological activities. For instance, pyrimidine derivatives are known for their antiviral, antibacterial, and antitubercular properties . The presence of a trifluoromethyl group often enhances the bioactivity of organic compounds by introducing electron-withdrawing effects, which can improve interactions with biological targets .

Synthesis and Characterization

The synthesis of such compounds typically involves the reaction of a pyrimidine derivative with a suitable benzeneacetic acid derivative in the presence of a coupling agent. Detailed synthesis protocols for this specific compound are not readily available, but general methods for similar compounds involve using sulfur-containing linkers to form the thio bond .

Research Findings and Future Directions

Given the lack of direct research on alpha-((4-Phenyl-6-(trifluoromethyl)-2-pyrimidinyl)thio)benzeneacetic acid, future studies should focus on its synthesis, characterization, and biological evaluation. The compound's potential as a therapeutic agent could be explored through in vitro and in vivo assays to assess its efficacy and safety.

| Potential Area of Research | Description |

|---|---|

| Synthesis Optimization | Developing efficient synthesis routes |

| Biological Activity Screening | Evaluating antiviral, antibacterial, and antitubercular activities |

| Pharmacokinetic Studies | Assessing absorption, distribution, metabolism, and excretion (ADME) properties |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume